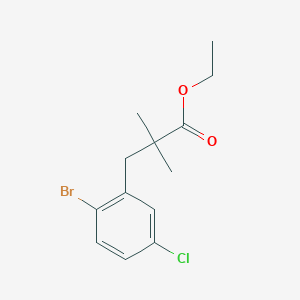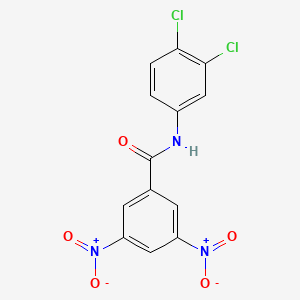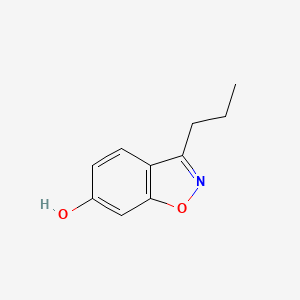
3-Propyl-1,2-benzoxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-1,2-benzoxazol-6-ol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic aromatic organic compounds characterized by a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 3-Propyl-1,2-benzoxazol-6-ol, typically involves the condensation of 2-aminophenol with various aldehydes or ketones. One common method is the reaction of 2-aminophenol with a substituted benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) under mild conditions . Another method involves the use of carbon disulfide (CS2) and phosphorus pentachloride (PCl5) to obtain benzoxazole derivatives .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and selectivity of the desired products .
Análisis De Reacciones Químicas
Types of Reactions
3-Propyl-1,2-benzoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Halogens or electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Aplicaciones Científicas De Investigación
3-Propyl-1,2-benzoxazol-6-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and other pharmacological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Propyl-1,2-benzoxazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with cellular proteins and DNA, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbenzoxazole
- 2-Phenylbenzoxazole
- 2-Chlorobenzoxazole
Comparison
3-Propyl-1,2-benzoxazol-6-ol is unique due to its specific substituent at the 3-position, which can influence its biological activity and chemical reactivity. Compared to other benzoxazole derivatives, it may exhibit different pharmacological properties and applications .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-propyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C10H11NO2/c1-2-3-9-8-5-4-7(12)6-10(8)13-11-9/h4-6,12H,2-3H2,1H3 |
Clave InChI |
UKXYPGJHIYSLML-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NOC2=C1C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


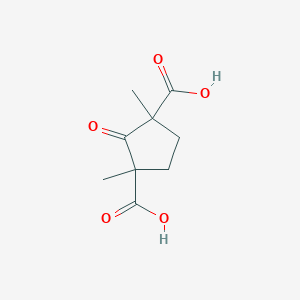
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)
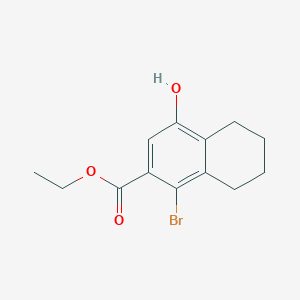
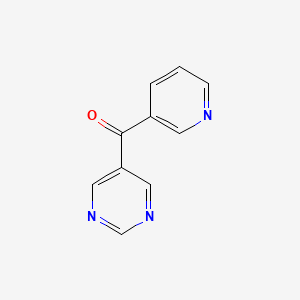
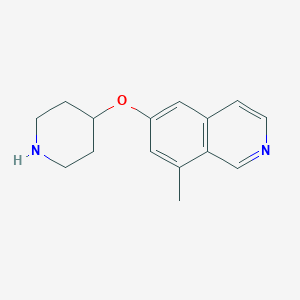
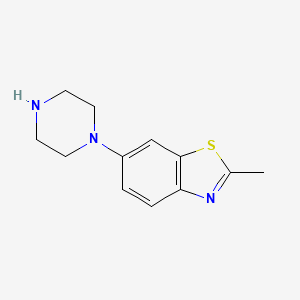
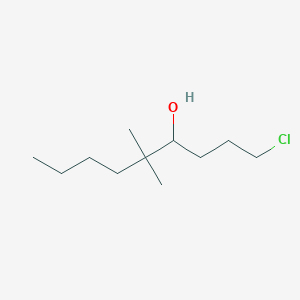
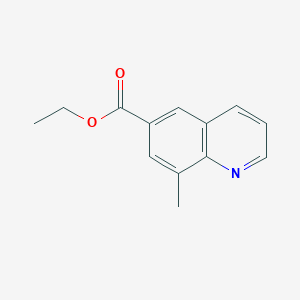

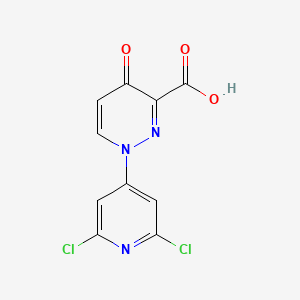
![6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13870452.png)
![N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline](/img/structure/B13870454.png)
